N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide
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Overview
Description
N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide is a chemical compound with the molecular formula C17H26N2O4S and a molecular weight of 354.5 g/mol . This compound is known for its unique structure, which includes a hexylamino group, a sulfonyl group, and a tetrahydrofuran ring. It has various applications in scientific research and industry.
Preparation Methods
The synthesis of N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the intermediate compounds, followed by the introduction of the hexylamino and sulfonyl groups. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The hexylamino group may interact with proteins or enzymes, leading to inhibition or activation of biological pathways. The sulfonyl group can form strong interactions with various biomolecules, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide can be compared with other similar compounds, such as:
N-{4-[(methylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide: This compound has a methylamino group instead of a hexylamino group, which may result in different biological activities.
N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide: The presence of an ethylamino group can alter the compound’s reactivity and interactions with biomolecules.
N-{4-[(propylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide: The propylamino group can affect the compound’s solubility and stability.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H26N2O4S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[4-(hexylsulfamoyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C17H26N2O4S/c1-2-3-4-5-12-18-24(21,22)15-10-8-14(9-11-15)19-17(20)16-7-6-13-23-16/h8-11,16,18H,2-7,12-13H2,1H3,(H,19,20) |
InChI Key |
APXMICVTOJLGHL-UHFFFAOYSA-N |
SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
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